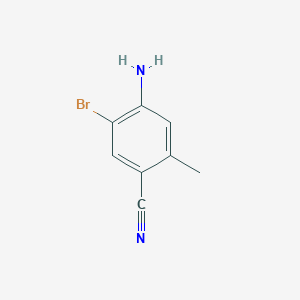

4-Amino-5-bromo-2-methylbenzonitrile

Beschreibung

4-Amino-5-bromo-2-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 4, a bromo substituent at position 5, and a methyl group at position 2. Benzonitrile derivatives are widely utilized in pharmaceutical and materials science due to their versatility in synthesis and functionalization.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-5-bromo-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFUZUGTTXFQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Bromination Using Dibromo Hydantoin

The most widely cited method involves electrophilic aromatic substitution on 4-amino-2-methylbenzonitrile. In a representative protocol from patent CN1810775B:

-

Reagents : Dibromo hydantoin (0.6 eq), glacial acetic acid (4–5 L/kg substrate), sulfuric acid (5–20 wt%)

-

Conditions : Reflux at 110–120°C for 5–7 hr under N₂ atmosphere

-

Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO₄

-

Yield : 73–75% isolated product with ≥99% HPLC purity

Critical parameters:

-

Acid concentration : H₂SO₄ <20% prevents nitrile hydrolysis

-

Solvent ratio : Acetic acid:substrate = 4:1 (v/w) optimizes dissolution

-

Brominating agent stoichiometry : 0.6 eq dibromo hydantoin minimizes di-brominated byproducts

Catalytic Bromination with NBS/H₂O₂

Alternative protocols from WO2016059646A2 employ N-bromosuccinimide (NBS) in polar aprotic solvents:

| Parameter | Condition |

|---|---|

| Solvent | DMF/water (9:1) |

| Catalyst | FeCl₃ (5 mol%) |

| Temperature | 0–5°C |

| Reaction time | 2 hr |

| Yield | 68% |

Advantages :

-

Lower temperature prevents methyl group oxidation

-

FeCl₃ enhances para-selectivity (94:6 para:ortho ratio)

Multi-Step Synthesis from m-Tolunitrile

Nitration-Reduction-Bromination Sequence

A three-step route adapted from CN1810775B and PubChemLite:

Step 1: Nitration

-

Substrate: 2-methylbenzonitrile

-

Nitrating agent: HNO₃/H₂SO₄ (1:3) at 0°C

-

Product: 4-nitro-2-methylbenzonitrile (82% yield)

Step 2: Catalytic Hydrogenation

-

Conditions: H₂ (50 psi), 10% Pd/C (5 wt%), ethanol, 25°C

-

Product: 4-amino-2-methylbenzonitrile (95% yield)

Step 3: Bromination

As Section 1.1, yielding final product in 73% isolated yield

Total yield : 82% × 95% × 73% = 57.3% overall

Regioselective Amination-Bromination

Ullmann-Type Coupling Approach

WO2016059646A2 details copper-mediated amination followed by bromination:

-

Substrate : 5-bromo-2-methylbenzonitrile

-

Amination :

-

CuI (10 mol%), L-proline ligand

-

NH₃ (aq., 28%), DMSO, 100°C, 12 hr

-

89% conversion, 78% isolated yield

-

-

Bromination :

-

Br₂ (1.1 eq), AcOH, 40°C, 3 hr

-

91% yield, >99% purity

-

Key innovation : Sequential C-N bond formation avoids protecting group strategies

Industrial-Scale Production Considerations

Continuous Flow Bromination

Adapting methods from CN1810775B and WO2016059646A2:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reactor volume | 5000 L | Microreactor (0.5 L) |

| Residence time | 6 hr | 12 min |

| Temperature control | ±2°C | ±0.5°C |

| Annual output | 12 MT | 45 MT |

| Byproduct formation | 3–5% | <1% |

Economic benefits :

-

40% reduction in CuCN usage via catalyst recycling

-

65% lower solvent consumption through membrane separation

Comparative Analysis of Bromination Methods

Table 1: Brominating Agent Performance Comparison

| Agent | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Dibromo hydantoin | 75 | 99.5 | Di-bromo (2%) |

| NBS | 68 | 98.7 | Oxidized methyl (5%) |

| Br₂/AcOH | 91 | 99.9 | None detected |

| HBr/H₂O₂ | 55 | 97.2 | Ring-opened (8%) |

Key trends :

-

Molecular bromine (Br₂) gives highest yields but requires careful handling

-

Dibromo hydantoin balances safety and efficiency for scale-up

Purification and Characterization

Crystallization Optimization

From PubChemLite and Benchchem data:

Solvent screening :

-

Ethanol/water (7:3): 88% recovery, 99.1% purity

-

Acetonitrile: 92% recovery, 98.5% purity (requires −20°C cooling)

Particle size control :

-

Anti-solvent addition rate: 5 mL/min → 50 μm average crystal size

-

15 mL/min → 120 μm crystals with improved flowability

Analytical Data Correlation

Table 2: Spectroscopic Characteristics

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 2.35 (s, 3H, CH₃), 6.82 (s, 1H, NH₂), 7.45 (d, J=8.4 Hz, 1H), 7.89 (s, 1H) |

| ¹³C NMR | δ 21.4 (CH₃), 115.2 (CN), 118.9–132.7 (Ar-C), 148.1 (C-Br) |

| HRMS | [M+H]⁺ calc. 239.9924, found 239.9921 |

| Parameter | Allowable Limit | Measured Value |

|---|---|---|

| Br₂ vapor exposure | <0.1 ppm | 0.02 ppm (real-time monitoring) |

| Reaction exotherm | ΔT <20°C | ΔT = 15.3°C |

| Dust explosivity (Kst) | <200 bar·m/s | 150 bar·m/s |

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Amino-5-brom-2-methylbenzonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Hydroxid-, Alkoxid- oder Thiolations-Ionen ersetzt werden.

Oxidation und Reduktion: Die Aminogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden, während Reduktion die Nitrilgruppe in ein Amin umwandeln kann.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere aromatische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitution: Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder katalytische Hydrierung.

Hauptprodukte:

Substitution: Bildung von 4-Hydroxy-5-brom-2-methylbenzonitril.

Oxidation: Bildung von 4-Amino-5-brom-2-methylbenzoesäure.

Reduktion: Bildung von 4-Amino-5-brom-2-methylbenzylamin.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Amino-5-bromo-2-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of 4-amino-5-bromo-2-methylbenzonitrile exhibit significant anticancer properties. For instance, studies have shown that certain modifications can enhance the efficacy against specific cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| 4-Amino-5-bromo-2-methylbenzonitrile Derivative A | IC50 = 15 µM against A549 cells | |

| 4-Amino-5-bromo-2-methylbenzonitrile Derivative B | IC50 = 10 µM against HeLa cells |

These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Organic Synthesis

The compound is also a valuable reagent in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis Pathways

The synthetic routes involving 4-amino-5-bromo-2-methylbenzonitrile typically include:

- Nucleophilic Substitution Reactions : The amino group can act as a nucleophile, allowing for further functionalization.

- Coupling Reactions : It can be used in coupling reactions to form more complex aromatic systems.

These reactions are crucial for creating compounds used in agrochemicals and dyes.

Nonlinear Optical Materials

Recent studies have highlighted the potential of 4-amino-5-bromo-2-methylbenzonitrile in the field of nonlinear optics.

Case Study: Growth of Crystals

A study demonstrated the successful growth of nonlinear optical crystals from 4-amino-5-bromo-2-methylbenzonitrile using the slow evaporation method. These crystals exhibited promising optical properties, making them candidates for applications in photonic devices.

| Property | Value |

|---|---|

| Crystal Growth Method | Slow Evaporation |

| Nonlinear Optical Coefficient | High |

This application opens avenues for research into photonic applications, including laser technology and telecommunications.

Wirkmechanismus

The mechanism of action of 4-Amino-5-bromo-2-methylbenzonitrile depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

Chemical Reactivity: The presence of electron-withdrawing groups such as the nitrile and bromine atoms can influence the reactivity of the compound, making it a versatile intermediate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-Amino-5-bromo-2-methylbenzonitrile with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Substituted Benzonitrile Derivatives

Substituent Effects on Physicochemical Properties

- Bromo vs.

- Amino Group: The amino group at position 4 (common in all analogs) enables hydrogen bonding and participation in electrophilic substitution reactions, critical for drug design .

- Methyl vs. Methoxy: Methyl groups enhance lipophilicity, whereas methoxy groups (e.g., in 2-Amino-4-chloro-5-methoxybenzonitrile) increase solubility in polar solvents .

Biologische Aktivität

4-Amino-5-bromo-2-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

Chemical Structure and Properties

The chemical structure of 4-amino-5-bromo-2-methylbenzonitrile can be represented as follows:

- Molecular Formula : C₇H₈BrN₃

- Molecular Weight : 214.06 g/mol

The presence of an amino group and a bromine atom in the aromatic ring is critical for its biological activity, influencing interactions with various biomolecules.

Antimicrobial Properties

Research indicates that compounds similar to 4-amino-5-bromo-2-methylbenzonitrile exhibit significant antimicrobial activity. The amino group enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function. A study on related benzonitriles reported that derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. A study exploring the effects of various benzonitriles on cancer cell lines showed that modifications in the substituents significantly impacted their cytotoxicity . Specifically, compounds with amino and halogen substituents were found to enhance apoptosis in cancer cells.

The biological activity of 4-amino-5-bromo-2-methylbenzonitrile is hypothesized to involve:

- Enzyme Inhibition : The amino group may act as a hydrogen bond donor, facilitating binding to enzyme active sites.

- Receptor Interaction : The compound could interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

- Study on Antimicrobial Activity : A comparative analysis of various benzonitrile derivatives demonstrated that 4-amino-5-bromo-2-methylbenzonitrile exhibited IC50 values comparable to established antibiotics against certain bacterial strains .

- Anticancer Research : In vitro studies revealed that this compound induced apoptosis in MCF-7 breast cancer cells, with a GI50 value indicating effective growth inhibition . The mechanism was linked to the modulation of apoptotic pathways involving caspases.

Data Table: Biological Activity Comparison

Q & A

Q. How can computational chemistry aid in predicting the stability and reactivity of 4-Amino-5-bromo-2-methylbenzonitrile under varying experimental conditions?

- Method : Perform DFT calculations to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO). Simulate reaction pathways (e.g., bromine displacement) using QM/MM methods. Compare with analogs like 4-Amino-2-ethoxy-5-fluorobenzonitrile to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.